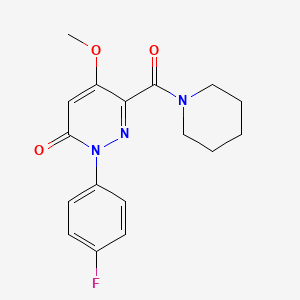

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

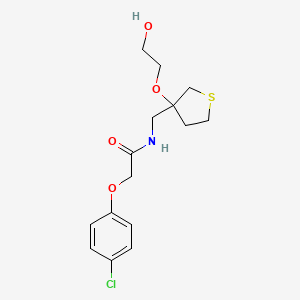

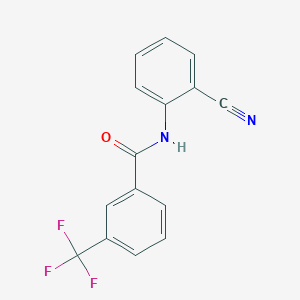

The compound 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is an organic molecule that has attracted attention due to its unique chemical structure, which combines several heterocyclic fragments such as pyrrolidinone, oxadiazole, and fluorophenyl groups. This structure suggests potential for a wide range of chemical reactions and properties, which may be explored for various applications in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves complex reactions starting from 5-oxopyrrolidine-3-carboxylic acids, through a one-pot condensation process with carbonyldiimidazole and benzamidoximes. This method leads to the formation of novel bicyclic systems, as confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry techniques (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of the compound has been elucidated through crystallographic studies, showing that the molecule is essentially planar, with certain rings adopting specific conformations that influence its chemical behavior and interactions. The molecular assembly is enhanced by π-π interactions, which are crucial for its stability (Sharma et al., 2013).

Chemical Reactions and Properties

This compound's chemical reactivity is marked by its participation in various reactions, including electrophilic fluorination and palladium-catalyzed processes. The presence of fluorophenyl and oxadiazole groups offers unique electronic characteristics that facilitate its involvement in diverse chemical transformations, potentially leading to the synthesis of biologically active compounds (Eskola et al., 2002).

Scientific Research Applications

Antimicrobial Activity

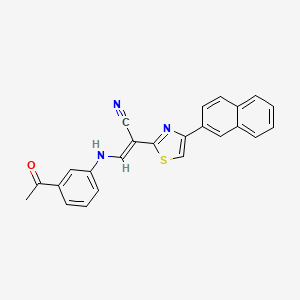

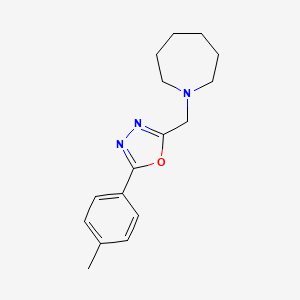

Research has shown that fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which are structurally related to 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, exhibit significant antimicrobial activity. These compounds, through their synthesis and biological evaluation, have demonstrated potent antibacterial and antifungal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) with low levels of cytotoxicity. The study also developed a binary quantitative structure–activity relationship model to understand the physico-chemical properties influencing these activities (Desai et al., 2016).

Anticancer Activity

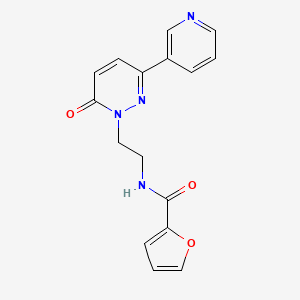

Compounds structurally similar to 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one have been identified as potential anticancer agents through apoptosis induction. For instance, certain oxadiazole derivatives have shown good activity against breast and colorectal cancer cell lines, with a novel apoptosis inducer identified from high-throughput screening assays. Such compounds have been found to cause cell cycle arrest followed by induction of apoptosis, offering a promising pathway for anticancer therapy. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Advanced Materials Development

Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating 1,3,4-oxadiazole units similar to the compound , have been synthesized for high-performance material applications. These polymers exhibit excellent solubility, high thermal stability, and unique fluorescence properties, making them suitable for a variety of advanced material applications, including thin-film coatings and optoelectronic devices. The introduction of fluorinated segments contributes to the materials' high performance, including superior thermal properties and solubility in various organic solvents (Hamciuc et al., 2005).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.

Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and reactivity.

Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a more detailed analysis, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field.

properties

IUPAC Name |

1-(4-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOHKLKUSVJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)